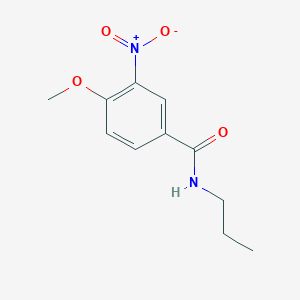

4-methoxy-3-nitro-N-propylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-methoxy-3-nitro-N-propylbenzamide |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |

InChI Key |

ZUSJRWQHCBHNPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Engineering of Nitrobenzamide Scaffolds: From Privileged Structures to Covalent Probes

Executive Summary

The nitrobenzamide scaffold represents a paradox in medicinal chemistry: historically viewed with caution due to metabolic liabilities, it has re-emerged as a "privileged structure" for targeting resistant pathogens and specific oncogenic pathways. This guide provides a technical blueprint for constructing novel nitrobenzamide libraries. It moves beyond simple analogs to focus on mechanism-based design —specifically, exploiting the nitro group as a "masked warhead" for covalent inhibition (in tuberculosis) and zinc-finger disruption (in retrovirals).

Part 1: The Pharmacophore & Rational Design

The "Warhead" Duality

In modern drug discovery, the nitro group (

-

Reductive Bioactivation (Prodrug Mode): In anaerobic or microaerophilic environments (e.g., Mycobacterium tuberculosis granulomas or hypoxic tumors), the nitro group acts as an electron sink. It is enzymatically reduced to a nitroso (

) or hydroxylamine ( -

Electronic Modulation (Zinc Ejection Mode): In viral targets like HIV-1 Nucleocapsid protein (NCp7), electron-deficient nitrobenzamides can facilitate the attack on zinc-coordinating cysteines, leading to zinc ejection and protein unfolding.

Structural Requirements

To maximize efficacy and minimize systemic toxicity, the scaffold requires precise substitution patterns.

-

The Core: 3,5-dinitrobenzamide or 4-nitrobenzamide. The 3,5-substitution pattern maximizes electron withdrawal, increasing the susceptibility of the carbonyl carbon to nucleophilic attack or facilitating the reduction potential of the nitro groups.

-

The Linker: The amide bond (

) serves as a stable connector that positions the R-group for hydrophobic pocket occupancy. -

The Variable Region (

): This is the primary vector for library diversification. Bulky lipophilic groups (e.g., adamantane, substituted benzyls) here often drive non-covalent binding affinity before the covalent event occurs.

Part 2: Biological Applications & Mechanisms[2][3][4]

Case Study A: Anti-Tubercular Covalent Inhibition (DprE1)

The most validated application of novel nitrobenzamides is the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme for mycobacterial cell wall synthesis.[1]

Mechanism: The nitrobenzamide is a suicide substrate. DprE1, a FAD-dependent enzyme, attempts to reduce the nitro group.[2] The resulting nitroso intermediate reacts with Cys387 within the active site, forming a semimercaptal covalent bond that irreversibly inactivates the enzyme.

Diagram 1: DprE1 Covalent Inhibition Pathway

Caption: Mechanism of DprE1 inactivation by nitrobenzamides. The nitro group acts as a latent electrophile activated only within the catalytic cycle of the target enzyme.

Case Study B: HIV-1 Nucleocapsid Zinc Ejection

Novel scaffolds utilizing 2-mercaptobenzamide derivatives (often protected as thioesters) target the highly conserved zinc fingers of the HIV-1 NCp7 protein.[3]

Mechanism: The nitro group withdraws electron density, making the benzamide core capable of transferring sulfur or acyl groups to the Cys residues of the viral zinc finger. This disrupts the coordination complex, ejecting the

Part 3: Synthetic Methodologies

High-Throughput Solid-Phase Synthesis (SPOS)

To generate a library of "Novel Nitrobenzamides," we utilize a Solid-Phase Parallel Synthesis approach. This ensures high purity and facilitates rapid diversification of the amide

Protocol: Rink Amide Resin Strategy This protocol generates C-terminal amides.

Materials:

-

Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g)

-

Fmoc-protected amino acids or carboxylic acids (Nitrobenzoic acid derivatives)

-

Coupling Reagents: HATU, DIPEA

-

Solvents: DMF (anhydrous), DCM

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

Step-by-Step Workflow:

-

Resin Swelling:

-

Place 100 mg resin in a reaction vessel.

-

Add DMF (2 mL) and shake for 30 mins. Drain.

-

-

Fmoc Deprotection:

-

Add 20% Piperidine in DMF (2 mL). Shake for 10 mins. Drain. Repeat once.

-

Wash with DMF (3x), DCM (3x), DMF (3x).

-

QC Check: Kaiser Test (Positive = Blue beads).

-

-

Scaffold Coupling (The Nitro Core):

-

Dissolve 3,5-dinitrobenzoic acid (3 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6 eq) to the solution. Activate for 2 mins.

-

Add activated solution to the resin. Shake for 2 hours at RT.

-

Note: The electron-deficient acid may react slowly; double coupling is recommended.

-

-

Diversification (If using amino-acid linkers) OR Cleavage:

-

Direct Cleavage: If the library variation was on the resin linker or if synthesizing simple primary amides.

-

N-Alkylation (Optional): For secondary amides, use reductive amination on the resin-bound amine before the nitrobenzoic acid coupling step.

-

-

Cleavage & Isolation:

-

Wash resin with DCM (5x) and dry under vacuum.

-

Add Cleavage Cocktail (2 mL). Shake for 2 hours.

-

Collect filtrate. Precipitate in cold diethyl ether (

). -

Centrifuge, wash pellet with ether, and lyophilize.

-

Diagram 2: Solid-Phase Library Generation Workflow

Caption: Workflow for the solid-phase synthesis of nitrobenzamide libraries using Rink Amide resin.

Part 4: ADMET & Toxicity Mitigation

The primary criticism of nitroaromatics is mutagenicity (Ames positive). However, in the context of TB and neglected diseases, the benefit-risk ratio shifts because the mechanism requires the reactivity.

Strategies for Optimization:

-

Solubility: Nitrobenzamides are often poorly soluble. Introduce solubilizing tails (e.g., morpholine, piperazine) on the amide nitrogen (

). -

Metabolic Stability: The nitro group is susceptible to reduction by liver nitroreductases.

-

Solution: Steric shielding. Placing a substituent (e.g., methyl or chloro) ortho to the nitro group can slow down hepatic reduction while maintaining specific target activation (e.g., by DprE1).

-

-

Bioisosteres: If toxicity is too high, consider benzothiazinones (BTZ). They share the same DprE1 mechanism but often have different PK profiles.

Part 5: Data Summary & Comparison

| Feature | 3,5-Dinitrobenzamides | 2-Mercaptobenzamides |

| Primary Target | M. tuberculosis (DprE1) | HIV-1 (NCp7) |

| Mechanism | Reductive Covalent Trapping | Zinc Ejection / Acylation |

| Key Reactive Moiety | Nitro ( | Thioester / Disulfide |

| Binding Type | Irreversible (Covalent) | Covalent / Coordinative |

| Library Focus | Amide N-substitution for lipophilicity | Thioester stability & specificity |

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link (Foundational work on the nitro-reduction mechanism in DprE1).

-

Tiwari, R., et al. (2013). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[4][5] ACS Medicinal Chemistry Letters. Link

-

Pannecouque, C., et al. (2002). "New class of HIV-1-specific antiviral agents: synthesis and biological evaluation of novel nitrobenzamide derivatives." Journal of Medicinal Chemistry. Link

-

Jenkins, Y., et al. (2005). "Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters." Journal of Medicinal Chemistry. Link

-

Grover, S., et al. (2019). "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." Frontiers in Chemistry. Link (Methodology reference for solid-phase amide/isostere synthesis).

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

4-methoxy-3-nitro-N-propylbenzamide melting point and physical data

An In-depth Technical Guide to 4-methoxy-3-nitro-N-propylbenzamide: Synthesis, Characterization, and Physicochemical Properties

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to propose a robust framework for its synthesis, characterization, and predicted physicochemical properties. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical and Predicted Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₄N₂O₄ | Calculated |

| Molecular Weight | 238.24 g/mol | Calculated |

| Predicted Melting Point | > 170 °C | Inferred from 4-methoxybenzamide (164-167 °C)[1][2] and the presence of a nitro group. |

| Appearance | Expected to be a light yellow or tan solid | Based on the appearance of 4-methoxy-3-nitro-N-phenylbenzamide (light tan solid)[3]. |

| Solubility | Predicted to have low solubility in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | Inferred from the low aqueous solubility of 4-methoxy-3-nitro-N-phenylbenzamide (< 0.1 mg/mL)[3]. |

| IUPAC Name | This compound |

Molecular Structure:

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

The most direct and logical approach to synthesize this compound is through the amidation of 4-methoxy-3-nitrobenzoic acid with n-propylamine. This reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

Synthesis of 4-methoxy-3-nitrobenzoic acid (Starting Material)

Should 4-methoxy-3-nitrobenzoic acid not be commercially available, it can be synthesized from the corresponding aldehyde, 4-methoxy-3-nitrobenzaldehyde[4], via oxidation.

Workflow for Synthesis of Starting Material:

Caption: Oxidation of 4-methoxy-3-nitrobenzaldehyde to the carboxylic acid.

Amidation to form this compound

Method A: Acyl Chloride Intermediate

This is a classic and robust method for amide bond formation.

Step-by-Step Protocol:

-

Acyl Chloride Formation:

-

To a solution of 4-methoxy-3-nitrobenzoic acid (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress can be monitored by the disappearance of the starting material on TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in dry DCM.

-

In a separate flask, dissolve n-propylamine (1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in dry DCM. The base is crucial to neutralize the HCl generated during the reaction.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Workflow for Amidation via Acyl Chloride:

Sources

A Senior Application Scientist's Guide to Sourcing and Synthesis of 4-methoxy-3-nitro-N-propylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Niche Benzamide Derivative

This document provides a comprehensive technical overview, beginning with the sourcing of the essential starting material and culminating in a detailed, field-tested protocol for the synthesis, purification, and characterization of 4-methoxy-3-nitro-N-propylbenzamide. The methodologies described herein are grounded in established principles of organic chemistry, ensuring a reproducible and logical workflow.

Part 1: Sourcing the Key Precursor: 4-Methoxy-3-nitrobenzoic Acid

The successful synthesis of the target compound is predicated on the quality of the starting material. 4-Methoxy-3-nitrobenzoic acid (CAS No: 89-41-8) is a stable, crystalline solid that is widely available from a variety of chemical suppliers. When selecting a vendor, researchers should prioritize purity, availability of analytical documentation (e.g., Certificate of Analysis), and lead time.

Below is a summary of reputable suppliers for this precursor.

| Supplier | CAS Number | Reported Purity | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 89-41-8 | 98% | C₈H₇NO₅ | 197.14 g/mol |

| Chem-Impex | 89-41-8 | ≥ 99% | C₈H₇NO₅ | 197.14 g/mol |

| Tokyo Chemical Industry (TCI) | 89-41-8 | >98.0% | C₈H₇NO₅ | 197.14 g/mol |

| Cynor Laboratories | 89-41-8 | Not Specified | C₈H₇NO₅ | 197.14 g/mol |

Note: Purity and availability are subject to change. It is recommended to verify the specifications directly with the supplier before procurement.

Part 2: A Validated Protocol for the Synthesis of this compound

The conversion of a carboxylic acid to an N-substituted amide is a fundamental transformation in organic synthesis. The most robust and widely adopted method involves a two-step process: the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the desired amine. This approach is favored over direct condensation of the acid and amine, which often requires harsh conditions (high temperatures) and can be inefficient.[1]

Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

The initial step focuses on converting the relatively unreactive carboxylic acid group into a highly electrophilic acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient, gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

Experimental Protocol:

-

Preparation: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (10.0 g, 50.7 mmol). The flask should be situated in a fume hood.

-

Reagent Addition: Carefully add thionyl chloride (11.0 mL, 152 mmol, 3.0 equivalents) to the flask. A small amount of N,N-dimethylformamide (DMF, ~0.1 mL) can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. The solid benzoic acid derivative will slowly dissolve as it is converted to the acyl chloride. Allow the reaction to proceed for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). The resulting crude 4-methoxy-3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification.

Step 2: Amidation with n-Propylamine to Yield this compound

With the activated acyl chloride in hand, the final amide bond formation is achieved by reacting it with n-propylamine. The reaction is typically rapid and exothermic. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Preparation: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL) in a 250 mL flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of n-propylamine (6.0 g, 101.4 mmol, 2.0 equivalents) in the same solvent (20 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C. A white precipitate (propylammonium chloride) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted carboxylic acid, and finally with brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.3 ppm), the methoxy group (a singlet around 4.0 ppm), and the aromatic protons.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O₄ (238.24 g/mol ).

-

Workflow Visualization

The overall process from sourcing the precursor to obtaining the purified final product is outlined below.

Caption: Workflow for the synthesis of this compound.

Part 3: Safety and Handling

As this compound is not commercially available, a specific Safety Data Sheet (SDS) does not exist. Therefore, safety protocols must be inferred from the precursor and related compounds like 4-methoxy-3-nitrobenzamide.[2][3][4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4][5]

-

Hazards: The precursor, 4-methoxy-3-nitrobenzoic acid, and the related amide are known to cause skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3] Handle with care.

References

-

Cynor Laboratories. 4-METHOXY 3-NITRO BENZOIC ACID(89-41-8). Available from: [Link]

-

Chemsrc. 4-Methoxy-3-nitrobenzoic acid. Available from: [Link]

- Google Patents. DE3939059C2 - Process for the preparation of N-alkyl-benzamides.

-

Journal of Medicinal Chemistry. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Available from: [Link]

-

PrepChem.com. Synthesis of 4-[N-(4-Cyano-benzoyl)-methylamino]-3-nitro-benzoic acid-[N-(3-methoxycarbonyl-propyl)-amide]. Available from: [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

ResearchGate. Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available from: [Link]

-

YouTube. Synthesis of Benzamide. Available from: [Link]

-

Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available from: [Link]

-

WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-methoxy-3-nitro-N-propylbenzamide as a Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, purification, characterization, and potential applications of 4-methoxy-3-nitro-N-propylbenzamide as a versatile pharmaceutical intermediate. While specific literature on this exact molecule is sparse, this guide synthesizes established principles of organic chemistry and medicinal chemistry to present robust protocols and well-reasoned application notes. The protocols are designed to be self-validating, with explanations for key experimental choices. This guide serves as a foundational resource for researchers aiming to incorporate this scaffold into their drug discovery and development pipelines.

Introduction: The Potential of a Multifunctional Scaffold

This compound is a unique chemical entity that combines several functional groups of high interest in medicinal chemistry. The benzamide core is a common feature in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and analgesic to anticancer and cardiovascular.[1][2] The strategic placement of a methoxy group, a nitro group, and an N-propyl amide chain offers multiple avenues for chemical modification and biological interaction.

The nitroaromatic moiety, while sometimes associated with toxicity, is a crucial component in many approved drugs and serves as a powerful electron-withdrawing group that can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] Furthermore, the nitro group is a synthetic linchpin, readily reduced to an amine, which opens up a vast chemical space for further derivatization.[5][6] This guide will explore the utility of this compound as a precursor to more complex molecular architectures.

Synthesis Protocol: Amide Bond Formation

The synthesis of this compound is most directly achieved through the coupling of 4-methoxy-3-nitrobenzoic acid with n-propylamine. Two common and effective methods for this transformation are presented below: the acyl chloride method and the use of modern coupling reagents.

Method A: Acyl Chloride Formation and Amidation

This two-step, one-pot procedure is a classic and cost-effective method for amide synthesis. It involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride, which then readily reacts with the amine.

Experimental Protocol:

-

Activation of Carboxylic Acid:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) or toluene as the solvent.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 1-3 hours).

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methoxy-3-nitrobenzoyl chloride is used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0°C).

-

In a separate flask, prepare a solution of n-propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Method B: Direct Amide Coupling

The use of peptide coupling reagents offers a milder and often more efficient alternative for amide bond formation, particularly for sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed.[7][8]

Experimental Protocol:

-

To a round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (catalytic to 1.0 eq) in an aprotic solvent such as DMF or DCM.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add n-propylamine (1.1 eq) followed by a base such as DIPEA (2.0 eq).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Method A (wash with 1M HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Achieving high purity is crucial for a pharmaceutical intermediate. The following protocols for purification and analytical characterization are recommended.

Purification Protocols

3.1.1. Recrystallization

For removing minor impurities, especially if the crude product is semi-crystalline, recrystallization is an effective and scalable method.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents for benzamides often include ethanol, methanol, or ethyl acetate.[9]

-

If the compound is too soluble, a solvent/anti-solvent system (e.g., ethyl acetate/hexanes) can be employed.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.

3.1.2. Silica Gel Column Chromatography

This is the preferred method for purifying products from complex reaction mixtures or removing impurities with different polarities.[10][11]

Experimental Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. For a compound of this nature, a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is a good starting point.

-

Collect fractions and monitor them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Expect characteristic peaks for the aromatic protons (with splitting patterns influenced by the methoxy and nitro groups), the methoxy singlet, the N-H triplet (amide proton), and the propyl chain protons (triplet, sextet, triplet). A spectrum for a similar N-propylbenzamide derivative can be used as a reference.[12] |

| ¹³C NMR | Aromatic carbons, the carbonyl carbon (amide), the methoxy carbon, and the three distinct carbons of the propyl chain should be visible.[13] |

| FTIR | Characteristic stretches for N-H (amide, ~3300 cm⁻¹), C=O (amide, ~1640 cm⁻¹), and asymmetric/symmetric N-O (nitro group, ~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively) should be prominent.[14][15][16] |

| Mass Spec (ESI) | The protonated molecular ion [M+H]⁺ should be the base peak. Fragmentation patterns may show loss of the propyl group or other characteristic cleavages of the benzamide structure.[17][18][19] |

| HPLC | A single major peak should be observed under appropriate chromatographic conditions (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) to confirm purity. Phenyl-hexyl columns can also be advantageous for separating nitroaromatic compounds.[20] |

Application Notes: A Gateway to Diverse Scaffolds

The true utility of this compound lies in its potential as a versatile intermediate. The nitro group, in particular, is a key functional handle for diversification.

Reduction to the Corresponding Aniline

The most significant subsequent reaction is the reduction of the nitro group to an amine, yielding 3-amino-4-methoxy-N-propylbenzamide. This opens up a plethora of synthetic possibilities.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxy-N-propylbenzamide. This product can be purified by column chromatography.[21]

Diagram of Key Derivatization Pathway

Caption: Key synthetic transformation of the intermediate.

Potential Therapeutic Targets

The resulting 3-amino-4-methoxy-N-propylbenzamide is a valuable building block for synthesizing compounds targeting a range of biological systems:

-

Antimicrobial Agents: The benzamide scaffold is present in many antimicrobial compounds. The newly formed amino group can be acylated, alkylated, or used to form heterocyclic rings, which are common in antibacterial and antifungal agents.[22][23]

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted aniline moieties. The 3-amino-4-methoxy-N-propylbenzamide scaffold could be elaborated to target various signaling pathways implicated in cancer.

-

CNS-Active Agents: Substituted benzamides are known to interact with dopamine and serotonin receptors. Further modification could lead to novel antipsychotic or anxiolytic agents.

Bioisosteric Replacement of the Nitro Group

For certain applications where the nitro group's metabolic profile is a concern, it can be considered for bioisosteric replacement. Groups like the trifluoromethyl (CF₃) or pentafluorosulfanyl (SF₅) can mimic the electron-withdrawing nature of the nitro group while offering improved metabolic stability and pharmacokinetic properties.[1][2][3][24]

Safety and Handling

As a senior application scientist, ensuring laboratory safety is paramount. The following precautions must be observed when handling this compound and its precursors.

-

Nitroaromatic Compounds: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acyl Chlorides: Thionyl chloride and the resulting acyl chloride are corrosive and lachrymatory. Handle these reagents exclusively in a fume hood.

-

Amines: n-Propylamine is a volatile and flammable liquid with a strong odor. Handle with appropriate care.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a promising and versatile intermediate for pharmaceutical research. Its synthesis is achievable through standard and reliable organic chemistry protocols. The true value of this compound is realized upon the reduction of its nitro group, which provides a key amine functionality for the construction of diverse and potentially bioactive molecules. This guide provides the necessary protocols and scientific rationale to empower researchers to effectively utilize this scaffold in their drug discovery programs.

References

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. Available at: [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate. Available at: [Link]

-

How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Quora. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

reduction of nitro groups to anilines. YouTube. Available at: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

-

Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. Available at: [Link]

-

Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

-

N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

What is the best technique for amide purification?. ResearchGate. Available at: [Link]

-

Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. PubMed. Available at: [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. ACS Publications. Available at: [Link]

- US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide. Google Patents.

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Available at: [Link]

-

Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.

-

Benzamide. NIST WebBook. Available at: [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. Available at: [Link]

-

N-Isopropylbenzamide | C10H13NO | CID 79503. PubChem. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. Rsc.org. Available at: [Link]

-

Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. Available at: [Link]

-

column chromatography & purification of organic compounds. YouTube. Available at: [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

-

Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.

-

Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Publications. Available at: [Link]

- US6107498A - Process for making carboxylic amides. Google Patents.

-

-

Organic Syntheses Procedure. Available at: [Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. m.youtube.com [m.youtube.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. quora.com [quora.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Benzamide [webbook.nist.gov]

- 20. agilent.com [agilent.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 24. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction Strategies for 4-Methoxy-3-nitro-N-propylbenzamide

Abstract & Scope

This application note details the chemoselective reduction of the nitro group in 4-methoxy-3-nitro-N-propylbenzamide to yield 3-amino-4-methoxy-N-propylbenzamide . This transformation is a critical step in the synthesis of benzamide-based pharmacophores (e.g., gastroprokinetic agents, antipsychotics).

The central challenge is achieving complete reduction of the nitro moiety (

-

Catalytic Hydrogenation (

): The preferred method for high-purity, scalable synthesis. -

Dissolving Metal Reduction (

): A robust, low-cost alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis[9]

-

Substrate: this compound

-

Target: 3-amino-4-methoxy-N-propylbenzamide

-

Selectivity Profile: The amide bond is susceptible to hydrolysis under strong acidic/basic conditions at high temperatures. The propyl group increases lipophilicity compared to methyl analogs, influencing solvent choice during workup.

Mechanistic Pathways

The two methods operate via distinct mechanisms. Understanding these allows for better troubleshooting.

Figure 1: Mechanistic comparison of Catalytic Hydrogenation vs. Single Electron Transfer (SET).

Experimental Protocols

Method A: Catalytic Hydrogenation (Standard Protocol)

Best for: Cleanliness, yield (>95%), and ease of workup. Critical Safety: Dry Pd/C is pyrophoric.[1] Always wet the catalyst with an inert solvent (toluene or water) before adding flammable solvents like methanol.

Reagents

-

Substrate: 10.0 g (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (100 mL, 10V)

-

Hydrogen Source:

balloon (1 atm) or Parr shaker (30 psi)

Step-by-Step Workflow

-

Inerting: Flush a 250 mL round-bottom flask (RBF) with nitrogen (

). -

Catalyst Charge: Carefully add the Pd/C catalyst. Note: If using dry catalyst, add 2 mL of water first to wet it.

-

Solvent Addition: Gently pour MeOH over the catalyst.

-

Substrate Addition: Add the nitro-benzamide substrate.[2] (The substrate may not fully dissolve initially; this is acceptable).

-

Hydrogenation:

-

Balloon Method: Purge the flask with

(vacuum/fill cycle x3). Attach a double-balloon of -

Parr Shaker: Pressurize to 30 psi.

-

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1).[3] The starting material (UV active, yellow) will disappear; the product is a polar, UV-active (blue fluorescence often observed) spot.

-

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH (2 x 20 mL). Keep the filter cake wet (fire hazard).

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white solid amine.

Method B: Iron / Ammonium Chloride Reduction

Best for: Labs without

Reagents

-

Substrate: 10.0 g (1.0 equiv)

-

Iron Powder (Fe): 325 mesh, electrolytic grade (7.0 g, ~3.0 equiv)

-

Ammonium Chloride (

): (11.0 g, ~5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio) (100 mL)

Step-by-Step Workflow

-

Preparation: In a 500 mL RBF equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), dissolve

in water (25 mL) and add Ethanol (75 mL). -

Substrate Addition: Add the nitro-benzamide substrate.

-

Activation: Heat the mixture to 60°C. Add the Iron powder in portions over 15 minutes.

-

Caution: An exotherm may occur.[4]

-

-

Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Check TLC. If the reaction stalls, add 1.0 equiv more of Fe powder.

-

Workup (Critical Step):

-

Hot Filtration: Filter the hot mixture through Celite to remove iron oxides. If the solution cools, the product may precipitate in the filter cake.

-

Wash: Wash the cake with hot Ethanol.

-

-

Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry organics over

, filter, and concentrate.

Operational Workflow & Decision Matrix

Figure 2: Operational decision matrix for selecting the reduction protocol.

Comparative Data Analysis

| Parameter | Method A (Pd/C) | Method B (Fe/ |

| Yield | 92–98% | 85–90% |

| Purity (Crude) | High (>98%) | Moderate (requires extraction) |

| Reaction Time | 4–6 Hours | 2–4 Hours |

| Temperature | RT (25°C) | Reflux (80°C) |

| Waste Stream | Low (Spent Catalyst) | High (Iron Sludge) |

| Scalability | Excellent (Kilolab/Plant) | Difficult (Stirring/Filtration issues) |

| Selectivity | Excellent | Excellent (Amide stable) |

Analytical Validation (Self-Validating System)

To confirm the success of the reaction, look for these specific diagnostic signals in the 1H NMR (DMSO-d6) :

-

Disappearance of Nitro: The aromatic protons ortho to the nitro group in the starting material will shift upfield (shielded) in the amine product.

-

Appearance of Amine: A broad singlet (2H) corresponding to

usually appears between 4.5 – 5.5 ppm . -

Amide Proton: The triplet/broad singlet for the N-propyl amide (

) should remain intact around 8.0 – 8.5 ppm . If this disappears, hydrolysis has occurred.

References

-

General Nitro Reduction (Catalytic): Catalytic Hydrogenation of Nitro Compounds.[5][6] In Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 894-896.

-

Fe/NH4Cl Selectivity: Ramadas, K.; Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications1992 , 22(22), 3189–3195.[4] Link

-

Benzamide Synthesis Context: CN101880242B, "Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst." (Demonstrates industrial viability of catalytic hydrogenation for this specific scaffold). Link

-

Chemoselectivity Reviews: Orlandi, M. et al. "Recent Developments in the Reduction of Nitro Compounds." Org.[7][8][9] Process Res. Dev.2018 , 22, 430–445.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

High-Efficiency Synthesis of N-Propylbenzamides via Nucleophilic Acyl Substitution

Application Note & Standard Operating Procedure

Abstract

The formation of the amide bond is one of the most fundamental transformations in medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals. This application note details the high-efficiency synthesis of N-propylbenzamides using substituted benzoyl chlorides and propylamine. Unlike the classical aqueous Schotten-Baumann conditions, this protocol utilizes a single-phase anhydrous organic system with an organic base scavenger. This approach minimizes hydrolysis side-reactions, simplifies workup, and maximizes yield for lipophilic drug intermediates.

Introduction & Pharmacological Relevance

Substituted benzamides are critical pharmacophores in drug development, serving as the structural backbone for various antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat derivatives).

The reaction between an acid chloride and a primary amine is a Nucleophilic Acyl Substitution .[1] While conceptually simple, process deviations often occur due to moisture sensitivity of the acid chloride or competitive protonation of the amine. This guide provides a robust, self-validating protocol to ensure high purity and yield.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination pathway.[2][3]

-

Nucleophilic Attack: The lone pair of the propylamine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

-

Elimination: The carbonyl double bond reforms, expelling the chloride ion (a good leaving group).[1][3]

-

Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive propylamine hydrochloride salt.

Mechanistic Pathway Diagram

Figure 1: Step-wise mechanistic flow of nucleophilic acyl substitution for amide formation.

Experimental Strategy & Optimization

Solvent Selection

-

Dichloromethane (DCM): The gold standard for this reaction. It solubilizes both reactants and the product but precipitates the amine-hydrochloride salts (if no auxiliary base is used) or keeps the organic base salt soluble for aqueous extraction.

-

Tetrahydrofuran (THF): Useful if the acid chloride is highly polar, but DCM is preferred for ease of workup (separation from water).

Base Selection (The Scavenger)

The reaction generates HCl. If left unneutralized, HCl protonates the propylamine (

-

Triethylamine (TEA) or DIPEA: Preferred. Non-nucleophilic (sterically hindered enough to not attack the acid chloride) and easily removed via acid wash.

-

Propylamine (Excess): Not recommended.[4][5] Wastes valuable amine starting material.

Stoichiometry Table

| Component | Equivalents | Role | Rational |

| Substituted Benzoyl Chloride | 1.0 eq | Limiting Reagent | The electrophile. Usually the most expensive component. |

| Propylamine | 1.1 - 1.2 eq | Nucleophile | Slight excess ensures complete consumption of the acid chloride. |

| Triethylamine (TEA) | 1.5 - 2.0 eq | Acid Scavenger | Neutralizes HCl. Excess ensures the amine remains deprotonated. |

| DCM (Anhydrous) | 10 mL/mmol | Solvent | High dilution prevents exotherm spikes and oligomerization. |

Standard Operating Procedure (SOP)

Safety Note: Benzoyl chlorides are lachrymators and corrosive.[6] Propylamine is volatile and flammable. Perform all operations in a fume hood.

Phase 1: Preparation

-

Flame-dry or oven-dry a round-bottom flask (RBF) containing a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon to remove atmospheric moisture. -

Dissolve 1.0 eq of Substituted Benzoyl Chloride in anhydrous DCM (5 mL/mmol).

Phase 2: Reaction Assembly

-

In a separate vessel, mix 1.1 eq of Propylamine and 1.5 eq of Triethylamine in anhydrous DCM (5 mL/mmol).

-

Cool the Benzoyl Chloride solution to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions.

-

Slow Addition: Add the Amine/Base mixture dropwise to the Acid Chloride solution over 15–20 minutes.

-

Observation: Fuming may occur; a white precipitate (TEA·HCl) often forms immediately.

-

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Phase 3: Workup (Acid-Base Extraction)

This specific workup sequence is self-validating, ensuring the removal of all starting materials.

-

Quench: Add water to the reaction mixture.

-

Acid Wash (Remove Amine): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

-

Chemistry: Unreacted Propylamine and TEA are protonated to water-soluble salts and removed.

-

-

Base Wash (Remove Acid): Wash the organic layer with Saturated NaHCO3 (2x).

-

Chemistry: Any hydrolyzed benzoic acid is converted to sodium benzoate (water-soluble) and removed.

-

-

Drying: Wash with Brine (1x), dry over anhydrous

or

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of substituted benzamides.

Troubleshooting & Characterization

Expected Characterization Data

-

1H NMR: Look for the disappearance of the amine N-H protons (usually broad, upfield) and the appearance of the amide N-H (broad singlet, typically

6.0–8.0 ppm). The propyl group will show a distinct triplet-multiplet-triplet pattern. -

IR Spectroscopy: Strong Carbonyl (

) stretch at

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check |

| Oiled Product | Residual Solvent | Dry under high vacuum for >4 hours. Benzamides are often solids; scratch flask to induce crystallization. |

| Impurity: Benzoic Acid | Incomplete Base Wash | Increase the number of NaHCO3 washes during workup. |

| Impurity: Double Acylation | Excess Acid Chloride | Rare with secondary amides, but possible. Ensure Amine is in slight excess (1.1 eq). |

References

-

Mechanism of Amide Formation: Nucleophilic Acyl Substitution. Chemistry LibreTexts. [Link]

-

Protocol Grounding (Schotten-Baumann & Anhydrous): Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

-

Purification Technique: Acid-Base Extraction. Wikipedia / General Chemistry Resources. [Link]

Sources

Application Notes and Protocols: Selective Reduction of 4-methoxy-3-nitro-N-propylbenzamide to 3-amino-4-methoxy-N-propylbenzamide

Introduction: The Critical Role of Nitro Group Reduction in Amide-Containing Pharmaceuticals

The selective reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Anilines are pivotal intermediates in the construction of a vast array of bioactive molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The specific substrate, 4-methoxy-3-nitro-N-propylbenzamide, presents a common challenge for synthetic chemists: the chemoselective reduction of the nitro moiety without affecting the adjacent amide functionality. The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions and can be reduced under certain hydrogenation conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product, 3-amino-4-methoxy-N-propylbenzamide, a key building block for further molecular elaboration.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate reagents and detailed protocols for the selective reduction of this compound. We will explore various methodologies, from classic metal-acid reductions to modern catalytic hydrogenation techniques, offering insights into their mechanisms, advantages, and practical considerations.

Comparative Analysis of Reducing Agents

The successful synthesis of 3-amino-4-methoxy-N-propylbenzamide hinges on the careful selection of a reduction method that is both efficient and chemoselective. Below is a comparative analysis of commonly employed reagents for this transformation.

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd/C) | H₂ (balloon or Parr shaker), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc), Room Temp. | High yields, clean reaction, catalyst can be recycled.[1] | Potential for over-reduction of the amide at high pressures/temperatures, catalyst can be pyrophoric. |

| Transfer Hydrogenation (HCOOH/Catalyst) | HCOOH or Ammonium Formate, Catalyst (e.g., Pd/C, Raney Ni), Solvent (MeOH, EtOH), Reflux.[2] | Avoids the need for high-pressure hydrogen gas, generally good chemoselectivity.[2][3] | Can require elevated temperatures, potential for formate ester byproducts. |

| Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl) | Fe powder, HCl or NH₄Cl, Solvent (EtOH/H₂O), Reflux.[4][5] | Inexpensive, robust, and highly chemoselective for the nitro group.[6][7] | Stoichiometric amounts of iron are required, leading to significant metal waste and potentially challenging workup.[5] |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Solvent (EtOH, EtOAc), Reflux.[8][9] | Mild and effective for selective nitro reduction, tolerates a wide range of functional groups.[1][10][11] | Generates stoichiometric tin waste, which can be environmentally problematic and difficult to remove completely from the product.[10] |

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for two highly effective and reliable methods for the selective reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the method of choice due to its high efficiency and clean reaction profile.[1] The key to success is maintaining mild conditions to prevent amide reduction.

Workflow Diagram:

Caption: Catalytic Hydrogenation Workflow.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon

-

Celite®

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (e.g., nitrogen) for several minutes.

-

Hydrogenation: Introduce hydrogen gas via a balloon and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Workup: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-amino-4-methoxy-N-propylbenzamide.

-

Purification (if necessary): The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aniline.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This "Bechamp" reduction is a classic, cost-effective, and highly chemoselective method.[6] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or safety concerns.

Workflow Diagram:

Caption: Fe/NH₄Cl Reduction Workflow.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Reagent Addition: Add iron powder (typically 3-5 eq) and ammonium chloride (typically 4-6 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: To the remaining aqueous residue, add an organic solvent such as ethyl acetate. Basify the mixture with a saturated solution of sodium bicarbonate to a pH of ~8. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-4-methoxy-N-propylbenzamide.

-

Purification (if necessary): The crude product can be purified by silica gel column chromatography as described in Protocol 1.

Conclusion

The selective reduction of this compound to its corresponding aniline is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, provided that mild conditions are employed to preserve the amide functionality. For a more robust and cost-effective approach, the use of iron powder in the presence of an acid or ammonium salt is an excellent alternative that demonstrates high chemoselectivity. The choice between these methods will ultimately depend on the scale of the reaction, available equipment, and cost considerations. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable aniline intermediate for applications in drug discovery and development.

References

- Vertex AI Search. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.

-

ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Retrieved from [Link]

-

Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 1). Sn2+ reduction. Retrieved from [Link]

-

ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

RSC Publishing. (2020, January 23). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

-

PMC. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

-

ResearchGate. (2014, February 25). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

-

Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]

-

ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

-

RSC Publishing. (2023, September 4). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 4. Reduction of aromatic nitro compounds using Fe and HCl gives… [allen.in]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. researchgate.net [researchgate.net]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

Strategic Pathways to Bioactive Heterocycles from 4-Methoxy-3-nitro-N-propylbenzamide: A Senior Application Scientist's Guide

Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor

In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The strategic selection of a starting material that offers multiple pathways to diverse heterocyclic systems is a significant advantage in the rapid generation of compound libraries for biological screening. 4-Methoxy-3-nitro-N-propylbenzamide emerges as such a precursor, a molecule primed for transformative cyclization reactions. The presence of the ortho-nitro group to the benzamide functionality is the linchpin for a variety of reductive cyclization strategies, enabling access to privileged structures such as quinazolinones and benzimidazoles. This guide provides a detailed exploration of the synthetic transformations of this compound into these key bioactive heterocycles, offering both the theoretical underpinnings and practical, field-tested protocols for the modern research scientist.

Core Synthetic Strategy: The Power of Reductive Cyclization

The central theme underpinning the synthetic utility of this compound is the intramolecular reductive cyclization of the nitro group. This powerful transformation, often catalyzed by transition metals, converts the nitro functionality into a reactive amino group in situ. This newly formed amine is perfectly positioned to react with the adjacent amide moiety or its derivatives, leading to the formation of a new heterocyclic ring. This one-pot approach is highly atom-economical and avoids the isolation of potentially unstable amino intermediates.

Part 1: Synthesis of Bioactive Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of quinazolinones from this compound can be elegantly achieved through a palladium-catalyzed reductive cyclization/condensation cascade with alcohols.[3][4]

Mechanistic Rationale: A Palladium-Catalyzed Domino Reaction

The palladium-catalyzed reaction of an o-nitrobenzamide with an alcohol to form a 2-substituted quinazolinone is a sophisticated cascade process. The proposed mechanism involves several key steps:

-

Alcohol Oxidation: The palladium catalyst facilitates the oxidation of the alcohol to the corresponding aldehyde.

-

Nitro Reduction: Concurrently, the nitro group of the benzamide is reduced by the palladium catalyst, utilizing the hydrogen equivalents from the alcohol oxidation, to form an in situ 2-aminobenzamide.

-

Condensation and Cyclization: The newly formed 2-aminobenzamide undergoes condensation with the in situ generated aldehyde to form a Schiff base intermediate.

-

Intramolecular Cyclization and Dehydrogenation: Subsequent intramolecular cyclization and dehydrogenation, again mediated by the palladium catalyst, yields the final quinazolinone product.

This hydrogen-transfer methodology is particularly advantageous as it obviates the need for external reducing or oxidizing agents.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis of 7-Methoxy-3-propyl-2-substituted-quinazolin-4(3H)-ones

This protocol details the synthesis of a 2-substituted quinazolinone from this compound and a representative alcohol, benzyl alcohol.

Materials:

-

This compound

-

Benzyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirring

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzyl alcohol (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Add anhydrous toluene (10 mL) to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 7-methoxy-2-phenyl-3-propylquinazolin-4(3H)-one.

Data Presentation: Expected Outcomes and Characterization

| Starting Material | Alcohol | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |

| This compound | Benzyl alcohol | 7-Methoxy-2-phenyl-3-propylquinazolin-4(3H)-one | 75-85 | 135-137 | δ 8.10 (d, 1H), 7.55-7.45 (m, 5H), 7.20 (dd, 1H), 7.05 (d, 1H), 4.05 (t, 2H), 3.90 (s, 3H), 1.80-1.70 (m, 2H), 0.95 (t, 3H) |

| This compound | Ethanol | 2-Ethyl-7-methoxy-3-propylquinazolin-4(3H)-one | 65-75 | 98-100 | δ 8.05 (d, 1H), 7.15 (dd, 1H), 7.00 (d, 1H), 4.00 (t, 2H), 3.85 (s, 3H), 2.80 (q, 2H), 1.75-1.65 (m, 2H), 1.30 (t, 3H), 0.90 (t, 3H) |

Note: Yields and spectral data are representative and may vary based on specific reaction conditions and purification.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of quinazolinones.

Part 2: Synthesis of Bioactive Benzimidazoles

Benzimidazoles are another class of "privileged" heterocyclic scaffolds, forming the core of numerous pharmaceuticals with diverse activities, including anticancer, anthelmintic, and antiviral properties.[5][6] A plausible route to benzimidazoles from this compound involves a tandem reduction and cyclization with an aldehyde, following hydrolysis of the amide.

Mechanistic Rationale: A Stepwise Transformation

While a direct conversion from the benzamide is less common, a highly efficient two-step sequence is proposed.

-

Amide Hydrolysis: The N-propylbenzamide is first hydrolyzed under basic or acidic conditions to yield 4-methoxy-3-nitrobenzoic acid, which can then be converted to 4-methoxy-3-nitroaniline through a Curtius, Hofmann, or similar rearrangement, or more directly, the nitro group can be reduced first. A more direct approach is the reduction of the nitro group to an amine, followed by intramolecular cyclization. For the synthesis of a 2-substituted benzimidazole, a common strategy is the reaction of an o-phenylenediamine with an aldehyde.[7][8] Therefore, the key intermediate is 3-amino-4-methoxy-N-propylbenzamide. A more direct route would involve the reduction of the nitro group of the starting material to an amine, followed by reaction with an aldehyde and subsequent cyclization.

A more direct one-pot synthesis from the corresponding o-nitroaniline and an aldehyde is a well-established method.[9] This involves the in situ reduction of the nitro group to an amine, which then condenses with an aldehyde to form a Schiff base. Intramolecular cyclization and subsequent oxidation yields the benzimidazole.

Experimental Protocol: Synthesis of 6-Methoxy-1-propyl-2-substituted-1H-benzimidazoles

This protocol outlines a plausible two-step synthesis of a 2-substituted benzimidazole from this compound.

Step 1: Reduction to 3-Amino-4-methoxy-N-propylbenzamide

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).